molecular formula C8H7BrN2 B1278995 6-bromo-1H-indol-4-amine CAS No. 350800-81-6

6-bromo-1H-indol-4-amine

Cat. No. B1278995
M. Wt: 211.06 g/mol
InChI Key: KLQFZHDLYGMBCX-UHFFFAOYSA-N
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Description

6-Bromo-1H-indol-4-amine is a brominated indole derivative, which is a structural motif found in a variety of natural products and pharmaceutical compounds. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The bromine atom at the 6-position and the amine group at the 4-position on the indole ring are significant for the chemical reactivity and biological activity of these compounds.

Synthesis Analysis

The synthesis of indole derivatives, including those with bromine and amine substituents, can be achieved through various synthetic routes. For instance, the synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines has been reported to proceed via a catalyst-free aza-Michael addition followed by rearomatization . Although this method primarily yields hydroxy indoles, it can be adapted to synthesize amino indoles using a Re2O7 catalyst. Similarly, bromo-substituted pyrido[3',2':4,5]pyrrolo-[1,2-c]pyrimidine and pyrimido[1,6-a]indole methyl carboxylates react with primary amines to form unusual indole derivatives through a cascade reaction involving amine attack, ring opening, and cyclization .

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, was determined using single crystal X-ray diffraction, revealing the three-dimensional arrangement and intermolecular interactions . Such structural studies are crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. The presence of a bromine substituent, for example, can facilitate further functionalization through nucleophilic substitution reactions. The amine group can engage in condensation reactions to form amides or Schiff bases, as seen in the synthesis of substituted benzylidene-(1H-indol-4-yl)-amines . Additionally, the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid demonstrates the regioselective functionalization of bromo indoles, which can be further transformed into amide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-1H-indol-4-amine and related compounds are influenced by the presence of substituents on the indole core. Bromine atoms are heavy and can impact the compound's density and melting point, while the amine group can affect solubility and hydrogen bonding capability. The electronic properties of the indole ring, such as its aromaticity and electron density distribution, are also altered by substitution, which can affect the compound's reactivity and interaction with biological targets.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Indole derivatives, including “6-bromo-1H-indol-4-amine”, are important types of molecules in natural products and drugs. They play a significant role in cell biology .
    • Methods of Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Scientific Field: Antiviral Research

    • Application : Some indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications were not provided in the source .
  • Scientific Field: Organic Synthesis

    • Application : Indole derivatives are used in the synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones .
    • Methods of Application : The reaction involves a one-pot condensation of indole with dimedone and 3-phenacylideneoxindoles in refluxing acetonitrile with p-toluenesulfonic acid as a catalyst .
    • Results or Outcomes : The outcomes of these applications were not provided in the source .
  • Scientific Field: Antiviral Research

    • Application : Some indole derivatives, such as methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, have shown inhibitory activity against influenza A .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : This compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Scientific Field: Material Science

    • Application : “6-bromo-1H-indol-4-amine” is used in the production of various materials due to its unique properties .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications were not provided in the source .
  • Scientific Field: Biochemical Research

    • Application : Indole derivatives are known to be involved in a wide range of biochemical processes .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications were not provided in the source .

Safety And Hazards

The safety information for 6-bromo-1H-indol-4-amine includes the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Indole derivatives, including 6-bromo-1H-indol-4-amine, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology .

properties

IUPAC Name

6-bromo-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQFZHDLYGMBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441056
Record name 4-Amino-6-bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H-indol-4-amine

CAS RN

350800-81-6
Record name 4-Amino-6-bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-4-nitro-1H-indole (1 g, 4.15 mmol) was treated with iron powder (1.16 g, 20 mmol) in acetic acid (60 ml) and stirred at room temperature. After 1 h the crude was filtered over Celite and the solvent was removed under reduced pressure. A mixture of a solution of sodium bicarbonate (4%) and ethyl acetate was added and the resulting mixture was filtered over Celite. The organic phase was washed with water and brine, dried over magnesium sulphate and the solvent was removed to give 1.05 g (100% yield) of the title compound as a dark solid, that was used in the next step without further purification. Purity 83%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.16 g
Type
catalyst
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1
Citations
Y Li, J Zhao, LM Gutgesell, Z Shen… - Journal of medicinal …, 2020 - ACS Publications
… The two components of the Suzuki–Miyaura coupling reaction were derived from commercially available compounds 32 and 6-bromo-1H-indol-4-amine (37). 32 was converted to 34 via …
Number of citations: 18 pubs.acs.org

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